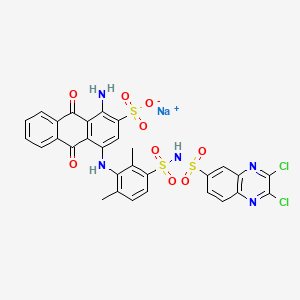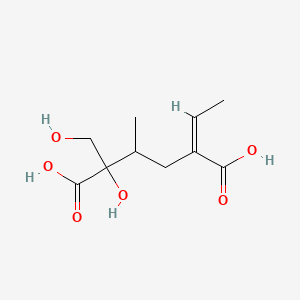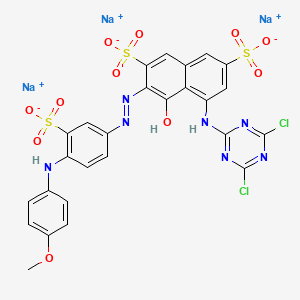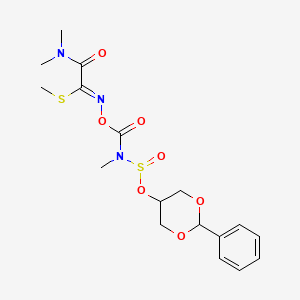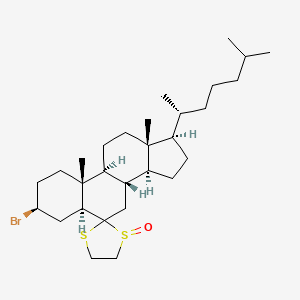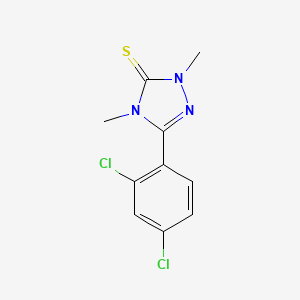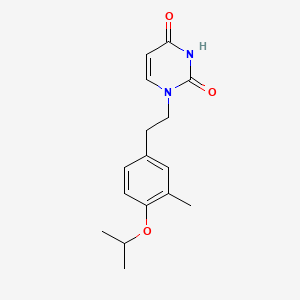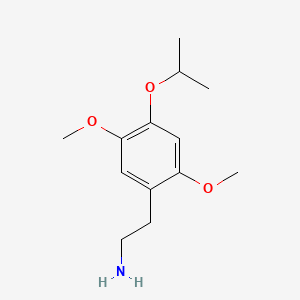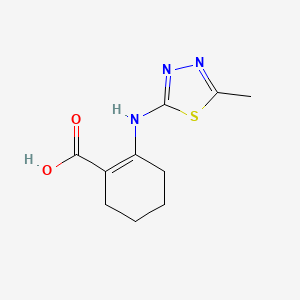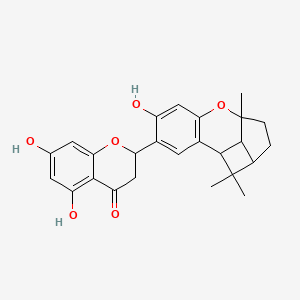
Kuwanon D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kuwanon D is a naturally occurring flavonoid compound found in the roots of the mulberry tree (Morus alba). . This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kuwanon D can be synthesized through various methods, including the Diels-Alder reaction, which involves the cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Morus alba. The extraction process includes steps such as grinding the plant material, solvent extraction, and purification using chromatographic techniques . This method ensures the isolation of high-purity this compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Kuwanon D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds.
Wissenschaftliche Forschungsanwendungen
Kuwanon D has been extensively studied for its scientific research applications, including:
Wirkmechanismus
The mechanism of action of Kuwanon D involves its interaction with specific molecular targets and pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . Additionally, this compound can modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, to exert its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Kuwanon D is part of a group of structurally related compounds known as mulberry Diels-Alder-type adducts (MDAAs). Similar compounds include:
Kuwanon A: Exhibits selective COX-2 inhibitory activity.
Kuwanon C: Known for its antitumor effects and ability to induce apoptosis in cancer cells.
Kuwanon G and H: Display significant biological activities, including anti-inflammatory and antimicrobial properties.
This compound stands out due to its unique structural features and diverse biological activities, making it a valuable compound for scientific research and therapeutic applications.
Eigenschaften
CAS-Nummer |
67172-84-3 |
|---|---|
Molekularformel |
C25H26O6 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(5-hydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-trien-4-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-24(2)14-4-5-25(3)23(14)22(24)13-8-12(15(27)9-19(13)31-25)18-10-17(29)21-16(28)6-11(26)7-20(21)30-18/h6-9,14,18,22-23,26-28H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
IJVOVAHXZFALHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)C)C |
melting_point |
230 - 232 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




